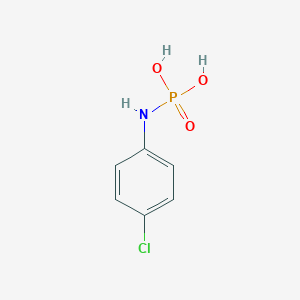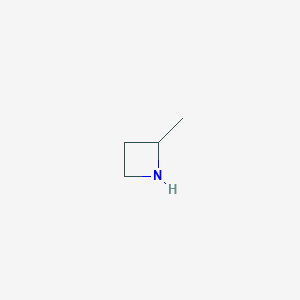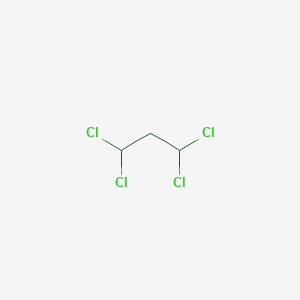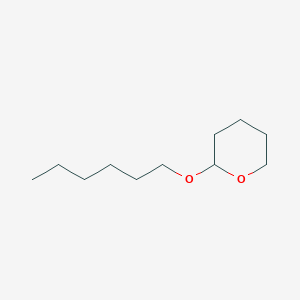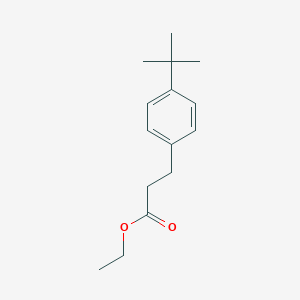
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (also known as DMTSU) is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, particularly in the fields of organic synthesis and biochemistry.
Mécanisme D'action
The mechanism of action of DMTSU is not fully understood. However, it is known to act as a mild oxidizing agent, which can help to facilitate chemical reactions. It is also believed to act as a nucleophilic catalyst, which can help to promote the formation of new chemical bonds.
Effets Biochimiques Et Physiologiques
DMTSU has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, DMTSU has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DMTSU in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a valuable tool for researchers in a variety of fields. Additionally, DMTSU is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using DMTSU is that it can be toxic if not handled properly. Researchers must take appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research involving DMTSU. One area of interest is the development of new synthetic methods using DMTSU as a reagent. Additionally, researchers are interested in exploring the biological effects of DMTSU, particularly its potential as an antioxidant and anti-inflammatory agent. Finally, there is interest in exploring the potential use of DMTSU in the synthesis of new drugs and other biologically active compounds.
Conclusion
In conclusion, DMTSU is a versatile reagent that is widely used in scientific research. It has a variety of applications in organic synthesis and biochemistry, and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using DMTSU in lab experiments, its versatility and availability make it a valuable tool for researchers in a variety of fields. As research in this area continues, there is potential for new synthetic methods and new applications for DMTSU to be discovered.
Applications De Recherche Scientifique
DMTSU is used in a wide range of scientific research applications. One of its primary uses is as a coupling reagent in peptide synthesis. It is also used as a mild oxidizing agent in the synthesis of alcohols and ketones. Additionally, DMTSU is used in the synthesis of various heterocyclic compounds, which have important applications in the fields of medicine and agriculture.
Propriétés
Numéro CAS |
10218-17-4 |
|---|---|
Nom du produit |
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea |
Formule moléculaire |
C9H24N2OSi2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
Clé InChI |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Pictogrammes |
Irritant |
Synonymes |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

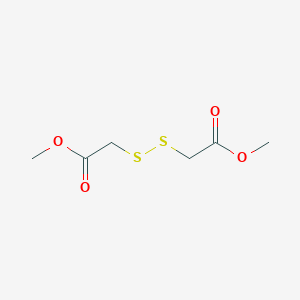
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
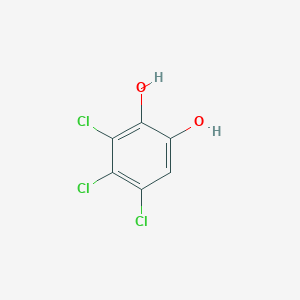
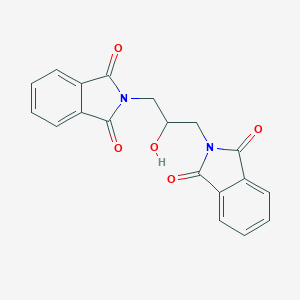
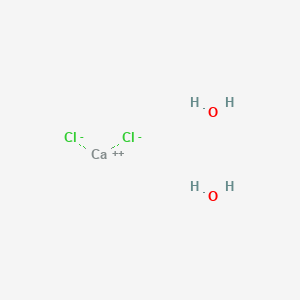
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
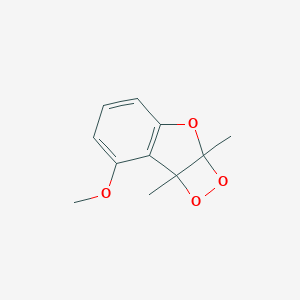
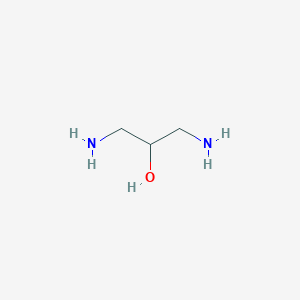
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
